molecular formula C25H19ClN4O3 B12363869 Pim-1/2 kinase inhibitor 2

Pim-1/2 kinase inhibitor 2

Cat. No.: B12363869
M. Wt: 458.9 g/mol
InChI Key: AUUYQWHEYJWZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Characteristics of Pim-1/2 Kinases

Pim-1 and Pim-2 share a conserved serine/threonine kinase domain critical for their enzymatic activity. Human Pim-1 comprises 313 amino acids with a 94–97% sequence identity across murine and rat homologs, featuring an active site spanning residues 38–290 that includes a glycine loop, phosphate-binding site, and proton acceptor motif. Unlike canonical kinases, Pim-1 lacks regulatory domains, rendering it constitutively active. Its gene on chromosome 6p21.2 produces two isoforms (34 kDa and 44 kDa) via alternative translation initiation. Pim-2, encoded on chromosome Xp11.23, shares 55% sequence identity with Pim-1 but diverges in its C-terminal region, where six proline residues disrupt the αJ helix observed in Pim-1, increasing structural flexibility. Both kinases adopt a bilobal kinase fold, yet Pim-2’s disordered N-terminal lobe may influence substrate specificity.

A key functional distinction lies in their substrate phosphorylation patterns. Pim-1 preferentially phosphorylates Bad at Ser112, while Pim-2 targets Ser136, both inhibiting apoptosis by promoting 14-3-3 protein binding. Additionally, Pim-2 phosphorylates pyruvate kinase M2 (PKM2) at Thr454, enhancing glycolysis and energy production in cancer cells. Structural studies highlight that Pim-1’s interaction with the heterochromatin protein HP1β and dynein complexes regulates mitotic progression, whereas Pim-2’s C-terminal flexibility may facilitate unique protein interactions in NF-κB activation.

Table 1: Structural and Functional Comparison of Pim-1 and Pim-2

Feature Pim-1 Pim-2
Chromosomal Location 6p21.2 Xp11.23
Protein Size 313 amino acids (34 kDa, 44 kDa isoforms) 334 amino acids (34–40 kDa isoforms)
Key Substrates Bad (Ser112), c-Myc, Cdc25A Bad (Ser136), PKM2 (Thr454), c-Myc
Unique Structural Trait αJ helix in C-terminal lobe Proline-rich disordered C-terminal region
Metabolic Role Glycolysis via eIF4B phosphorylation Aerobic glycolysis via PKM2 activation

Pim Kinase Overexpression in Hematological Malignancies and Solid Tumors

Pim-1 and Pim-2 are frequently overexpressed in cancers due to transcriptional activation by STAT3/5, HIF-1α, and NF-κB. In hematological malignancies, Pim-1 is upregulated in 60–70% of acute myeloid leukemia (AML) cases, where it cooperates with FLT3-ITD mutations to sustain mTORC1/S6K signaling and cell proliferation. Diffuse large B-cell lymphoma (DLBCL) models show Pim-1 overexpression correlating with STAT3 activation and CXCR4-mediated migration. Pim-2, conversely, is overexpressed in multiple myeloma, where it stabilizes c-Myc and suppresses apoptosis via Bcl-2 family regulation.

In solid tumors, Pim-1 drives prostate cancer progression by phosphorylating the androgen receptor and enhancing transcriptional activity, while in hepatocellular carcinoma, hypoxia-inducible Pim-1 promotes metastasis via glycolysis upregulation. Pim-2’s role in breast cancer involves PKM2-mediated metabolic reprogramming, which shifts cells toward Warburg metabolism, fostering chemoresistance.

Table 2: Cancers Associated with Pim-1/2 Overexpression

Cancer Type Overexpressed Kinase Key Pathway Affected Clinical Implication
Acute Myeloid Leukemia Pim-1 FLT3-ITD/STAT5/mTORC1 Proliferation, drug resistance
Multiple Myeloma Pim-2 NF-κB/c-Myc Apoptosis evasion, genomic instability
Prostate Cancer Pim-1 Androgen receptor signaling Castration-resistant progression
Hepatocellular Carcinoma Pim-1 Hypoxia/HIF-1α/glycolysis Metastasis, metabolic adaptation
Triple-Negative Breast Cancer Pim-2 PKM2/NF-κB Chemoresistance, aerobic glycolysis

Rationale for Targeting Pim-1/2 in Cancer Therapeutics

The redundancy of Pim-1/2 in oncogenic signaling, coupled with their minimal role in normal physiology, makes them attractive therapeutic targets. Pim-1/2 kinases integrate signals from upstream oncoproteins like BCR-ABL and FLT3-ITD, amplifying survival pathways through phosphorylation of Bad, c-Myc, and mTOR effectors. For instance, in FLT3-ITD-positive AML, Pim-1 sustains RSK1/2 activation, which cooperates with mTORC1 to drive cell cycle progression. Dual inhibition of Pim and mTOR pathways may thus overcome resistance to single-agent therapies.

Additionally, Pim-2’s role in NF-κB activation creates a dependency loop in myeloma cells, where Pim-2 inhibitors disrupt prosurvival signals mediated by IL-6 and BAFF. Preclinical models demonstrate that Pim-1/2 inhibition synergizes with Bcl-2 antagonists (e.g., venetoclax) in DLBCL by destabilizing c-Myc and restoring apoptosis. Structural studies further support the druggability of their ATP-binding pockets, with inhibitors like SGI-1776 showing nanomolar affinity for both kinases.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

4-(6-chloro-2-morpholin-4-ylquinolin-3-yl)-6-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32)

InChI Key

AUUYQWHEYJWZHU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N

Origin of Product

United States

Preparation Methods

Table 1: Effect of 6-Substituents on PIM1 Inhibition and Selectivity

Compound R Group PIM1 IC₅₀ (nM) Off-Target Kinases Inhibited (>50%)
2 H 2 9
3 Methyl 3 6
4 Phenyl 290 3
8 Chlorine 0.49 2
14 Chlorine (optimized) 1.3 2

Synthesis of Chlorinated Derivatives

The chlorinated derivative 14 (this compound) was synthesized via the following optimized route:

  • Functionalization of Pyrazine Ring :

    • 2,6-Dichloropyrazine reacts with N,N-dimethylethylenediamine in DMF to form N-(6-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine .
    • Suzuki coupling with 3-bromobenzaldehyde introduces the aryl group at the pyrazine 2-position.
  • Knoevenagel Condensation :

    • The aldehyde intermediate undergoes condensation with 2-thioxothiazolidin-4-one in the presence of piperidine, yielding the 5-benzylidene rhodanine core.
  • Final Deprotection :

    • Boc-protected intermediates are treated with TFA in DCM to yield the final inhibitor.

This route achieved a 74% yield for the pyrazine-ethylenediamine intermediate and 95% for the Suzuki coupling step.

In Vitro ADMET Profiling

Critical pharmacokinetic parameters of inhibitor 14 were evaluated to ensure drug-likeness (Table 2):

Table 2: ADMET Properties of Inhibitor 14

Parameter Value
Aqueous Solubility (pH 7.4) 12 µM
Permeability (PAMPA) 8.2 × 10⁻⁶ cm/s
hERG Inhibition (IC₅₀) >30 µM
Microsomal Stability (Human) t₁/₂ = 45 min

The chlorine substituent reduced lipophilicity (cLogP = 2.1) compared to the methyl analogue (cLogP = 3.4), improving solubility and reducing hERG channel liability.

Kinase Inhibition Selectivity Panel

Inhibitor 14 was profiled against a panel of 52 kinases at 200 nM concentration:

  • PIM1 Inhibition : 99% (IC₅₀ = 1.3 nM)
  • PIM2 Inhibition : 58% (IC₅₀ = 140 nM)
  • Off-Targets : PDGFRα (63%), DAPK1 (57%)

The selectivity gain over the parent compound 2 is attributed to the chlorine atom’s dual role in steric shielding and electronic modulation of the ATP-binding site.

Scale-Up and Process Optimization

For industrial-scale production, the following modifications were implemented:

  • Microwave-Assisted Suzuki Coupling : Reduced reaction time from 24 h to 30 min (80°C, 150 W).
  • Continuous Flow Knoevenagel Condensation : Improved yield from 65% to 88% using a tubular reactor (MeOH, 60°C).
  • Crystallization Control : Ethanol/water mixtures (7:3) provided high-purity inhibitor 14 (>99.5% HPLC).

Comparative Analysis with Analogues

The structure-activity relationship (SAR) highlights the superiority of chlorine substitution:

  • PIM2 Potency : Inhibitor 14 (IC₅₀ = 140 nM) vs. 2 (IC₅₀ = 390 nM).
  • Selectivity Index : 45-fold for PIM1 over PDGFRα vs. 8-fold for 2 .

Chemical Reactions Analysis

Types of Reactions

Pim-1/2 kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity against Pim kinases. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Pim-1/2 kinase inhibitor 2 belongs to the quinoxaline-2-carboxylic acid derivatives, optimized through halogen substitutions (e.g., 6-Cl, 6-Br) to enhance PIM-2 inhibition . Key structural analogs and competitors include:

Compound Structure Class PIM-1 IC50 (µM) PIM-2 IC50 (µM) Selectivity Notes
Pim-1/2 inhibitor 2 Quinoxaline derivative 1.31 0.67 Low cytotoxicity in Wi-38 cells
SGI-1776 Imidazopyridazine 0.05 0.10 Broad kinase off-target effects
YPC-21440 Imidazopyridazine-thiazolidinedione 0.007 (PIM-1/2/3) 0.009 Improved metabolic stability vs. earlier analogs
CX-6258 Benzothiazole 0.014 (PIM-1) 0.034 (PIM-2) Potent in AML models; inhibits FLT3
PIM Inhibitor V Thiazolidinedione ND ND Synergizes with metformin in ALL models

ND = Not Determined

Selectivity and Off-Target Effects

  • Pim-1/2 inhibitor 2 demonstrates >10-fold selectivity over DYRK1A, CDK5/p25, and GSK3β in enzymatic assays .
  • SGI-1776 , while potent (PIM-1 IC50 = 50 nM), inhibits CLK1 (IC50 = 0.6 µM) and CK1ε (IC50 = 1.5 µM), limiting its therapeutic utility .
  • YPC-21440 shows pan-PIM inhibition (PIM-1/2/3 IC50 < 10 nM) and improved metabolic stability, addressing the poor pharmacokinetics of earlier compounds like compound 2 (rhodanine-benzoimidazole) .

In Vitro and In Vivo Efficacy

  • Pim-1/2 inhibitor 2 reduces viability in HCT-116 colon cancer cells (EC50 ~1 µM), comparable to 5c (6-Cl) and 5e (6-Br) derivatives .
  • YPC-21440 achieves tumor regression in xenograft models at 30 mg/kg (oral), outperforming SGI-1776, which failed in vivo due to rapid clearance .

Synergistic Effects

  • PIM Inhibitor V (thiazolidinedione) synergizes with metformin in acute lymphoblastic leukemia (ALL) cells (Combination Index = 0.27–0.28), enhancing AMPK activation and ER stress . Similar synergy studies for Pim-1/2 inhibitor 2 are pending but hypothesized due to its JAK/STAT pathway involvement .

Key Advantages and Limitations

Advantages of Pim-1/2 Inhibitor 2

  • Dual PIM-1/2 inhibition with balanced potency (IC50 < 2 µM) .
  • Low cytotoxicity in normal cells (Wi-38), suggesting a favorable therapeutic window .
  • Structural optimizability : Halogen substitutions (e.g., 6-Cl, 6-Br) further enhance PIM-2 affinity .

Limitations

  • Moderate potency compared to pan-PIM inhibitors like YPC-21440 (IC50 < 10 nM) .
  • Limited data on in vivo pharmacokinetics and long-term toxicity.

Q & A

Q. What isoform-specific effects distinguish Pim-1 vs. Pim-2 inhibition in therapeutic contexts?

  • Methodological Answer : Use isoform-selective inhibitors (e.g., TCS PIM-1 4a for Pim-1; IC50 = 50 nM vs. Pim-2 IC50 = 20,000 nM) in gene-edited Pim-1/2 knockout models. Correlate isoform inhibition with phenotypic outcomes (e.g., Pim-2 suppression enhances radiosensitivity in PDAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.